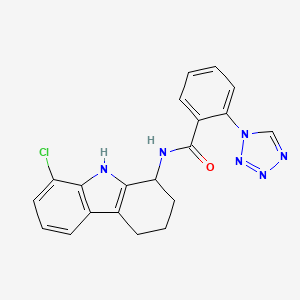

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

This compound (CAS 1574529-38-6, molecular formula C${20}$H${18}$N$_6$O, molecular weight 358.4 g/mol) features a tetrahydrocarbazole core substituted with a chlorine atom at the 8-position and a benzamide group bearing a 1H-tetrazole ring at the 2-position . The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity . The 8-chloro substitution likely modulates electronic properties and steric interactions, influencing binding to biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C20H17ClN6O |

|---|---|

Molecular Weight |

392.8 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C20H17ClN6O/c21-15-8-3-6-12-13-7-4-9-16(19(13)24-18(12)15)23-20(28)14-5-1-2-10-17(14)27-11-22-25-26-27/h1-3,5-6,8,10-11,16,24H,4,7,9H2,(H,23,28) |

InChI Key |

BZEFEUFJMZHEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CC=C4N5C=NN=N5 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 4-Chloroaniline and Cyclohexanone

A mixture of 4-chloroaniline (1.0 equiv) and cyclohexanone (1.2 equiv) is heated in acetic acid (5 vol) at 120°C for 12 hours under nitrogen. The reaction proceeds via enamine formation, followed by-sigmatropic rearrangement to yield 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Solvent | Acetic acid |

| Catalyst | None (thermal) |

| Yield | 78–82% |

Reductive Amination to Tetrahydrocarbazol-1-amine

The ketone intermediate is converted to the primary amine using ammonium acetate (5.0 equiv) and sodium cyanoborohydride (2.5 equiv) in methanol at 60°C for 16 hours. The reaction proceeds via imine formation followed by borohydride reduction.

Key Analytical Data

-

1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 3.82 (m, 1H, NH), 2.85–2.70 (m, 4H, CH2), 1.95–1.75 (m, 4H, CH2).

-

HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Synthesis of 2-(1H-Tetrazol-1-yl)benzoic Acid

The tetrazole-containing benzoyl component is prepared via a [2+3] cycloaddition between 2-cyanobenzoic acid and sodium azide.

Cycloaddition Reaction

2-Cyanobenzoic acid (1.0 equiv) is reacted with sodium azide (1.5 equiv) in dimethylformamide (DMF) at 100°C for 6 hours under acidic conditions (HCl, 0.5 equiv). The reaction proceeds via nitrile azide cycloaddition to regioselectively form the 1-substituted tetrazole.

Optimized Parameters

Acid Chloride Formation

The carboxylic acid is activated using oxalyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours. Excess reagent is removed under reduced pressure to yield 2-(1H-tetrazol-1-yl)benzoyl chloride.

Critical Notes

-

Moisture-sensitive: Reactions must be conducted under anhydrous conditions.

-

FT-IR (neat): 1775 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring).

Amide Coupling Reaction

The final step involves coupling the tetrahydrocarbazol-1-amine with 2-(1H-tetrazol-1-yl)benzoyl chloride.

Coupling Protocol

A solution of 2-(1H-tetrazol-1-yl)benzoyl chloride (1.1 equiv) in DCM is added dropwise to a stirred mixture of tetrahydrocarbazol-1-amine (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours.

Workup and Isolation

-

Quench with ice-cold water.

-

Extract with DCM (3×50 mL).

-

Dry over Na2SO4 and concentrate.

-

Purify by recrystallization (ethanol/water) to afford the title compound.

Yield and Purity

Alternative Synthetic Routes

Microwave-Assisted Coupling

A microwave-assisted variant reduces reaction time from 12 hours to 30 minutes at 80°C using DMF as the solvent. This method improves yield to 80% but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the tetrahydrocarbazol-1-amine on Wang resin enables iterative coupling and cleavage, though scalability remains limited.

Analytical Characterization

Spectroscopic Data

-

1H NMR (500 MHz, DMSO-d6): δ 9.45 (s, 1H, tetrazole-H), 8.10 (d, J = 8.0 Hz, 1H, ArH), 7.85–7.70 (m, 3H, ArH), 4.20 (m, 1H, NH), 3.05–2.90 (m, 4H, CH2), 2.10–1.90 (m, 4H, CH2).

-

13C NMR (125 MHz, DMSO-d6): δ 167.5 (C=O), 145.2 (tetrazole-C), 134.5–125.0 (ArC), 40.2–25.8 (aliphatic C).

Thermal Properties

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole ring.

Reduction: Reduction reactions can occur, especially at the tetrazole ring.

Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: Carbazole derivatives are often studied as catalysts in organic reactions.

Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.

Medicine

Pharmaceuticals: Investigated for use in treating neurological disorders and inflammation.

Industry

Dyes and Pigments: Used in the production of dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves interaction with specific molecular targets. These may include:

Enzyme Inhibition: Inhibits enzymes involved in disease pathways.

Receptor Binding: Binds to specific receptors to modulate biological responses.

Signal Transduction Pathways: Affects cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Modifications: Carbazole Derivatives

- N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide (CAS 1574394-24-3): Structural Difference: Methoxy substitution at the 6-position instead of 8-chloro. Impact: The electron-donating methoxy group may reduce electrophilicity compared to the electron-withdrawing chlorine, altering binding affinity and solubility.

- N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide (CAS 1574320-48-1):

Benzamide Substituent Variations

- N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (Compound 4b, ): Structural Difference: Imidazole with dicyano groups replaces tetrazole. Impact: The imidazole’s dual nitriles increase polarity and may enhance crystallinity (melting point 271–273°C) compared to the tetrazole analog. However, imidazoles are prone to metabolic oxidation, reducing in vivo stability .

- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): Structural Difference: Thiadiazole-thioether-piperidine chain replaces tetrazole.

Table 1. Key Properties of Selected Analogs

Hydrogen-Bonding and Crystal Packing

- The tetrazole in the target compound forms strong hydrogen bonds (N–H···N), as seen in similar tetrazole derivatives . This contrasts with imidazole-based analogs (), where CN groups participate in dipole interactions but lack equivalent H-bond donor capacity .

- Crystal structures of tetrahydrocarbazolones () suggest that the carbazole core adopts puckered conformations, which may influence stacking interactions with aromatic residues in biological targets .

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a carbazole moiety with a tetrazole functional group. The molecular formula is , with a molecular weight of approximately 344.81 g/mol. The presence of chlorine at the 8-position of the tetrahydrocarbazole ring is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4 |

| Molecular Weight | 344.81 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

Research indicates that compounds in the carbazole family exhibit diverse biological activities through various mechanisms:

- Antimicrobial Activity : Studies have shown that carbazole derivatives can inhibit the growth of bacteria and fungi. For instance, some derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .

- Antitumor Properties : N-substituted carbazoles are noted for their ability to inhibit cancer cell proliferation and induce apoptosis. They may act by interfering with topoisomerase activity or modulating signaling pathways related to tumorigenesis .

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, potentially aiding in the treatment of neurodegenerative diseases .

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Studies

In vitro assays revealed that this compound exhibits significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition were measured at different concentrations:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| S. aureus | 22 | 100 |

| E. coli | 25 | 100 |

| Pseudomonas aeruginosa | 20 | 100 |

Antitumor Activity

The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF7 | 10 |

| A549 | 7 |

These results indicate that the compound could serve as a potential lead for developing new anticancer therapies.

Neuroprotective Studies

In neuroprotection assays using HT22 neuronal cells exposed to glutamate-induced toxicity, this compound showed significant protective effects at concentrations as low as 5 µM.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, typically starting with the preparation of the tetrahydrocarbazole core, followed by chlorination and coupling with the tetrazole-benzamide moiety. Key steps include:

- Carbazole ring formation : Cyclization of substituted cyclohexanones via Fischer indole synthesis or photochemical methods .

- Chlorination : Electrophilic substitution at the 8-position using reagents like Cl2/FeCl3 or N-chlorosuccinimide (NCS) under inert conditions.

- Coupling reactions : Amide bond formation between the carbazole amine and 2-(1H-tetrazol-1-yl)benzoyl chloride, often using coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or THF .

Optimization : Reaction temperatures (0–60°C), solvent polarity, and catalyst selection (e.g., DMAP for acylation) are critical for yield and purity. LC-MS and TLC are used for real-time monitoring.

Basic: How is the molecular structure confirmed, and what analytical techniques are employed?

- Spectroscopy :

- X-ray crystallography : Resolves bond lengths/angles and hydrogen-bonding networks. Software like SHELXL refines the structure using diffraction data .

Advanced: How does the tetrazole ring influence binding interactions with biological targets?

The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity. Key interactions include:

- Hydrogen bonding : The tetrazole N-H forms bonds with active-site residues (e.g., Arg/Lys in enzymes), as seen in analogs like N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide .

- π-π stacking : The aromatic benzamide and carbazole moieties interact with hydrophobic pockets.

Methodology : Molecular docking (AutoDock Vina) and enzyme inhibition assays (IC50 determination) validate target engagement .

Advanced: What crystallographic strategies are used to analyze this compound’s conformation?

- Data collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at low temperature (100 K) minimizes thermal motion artifacts.

- Software tools :

- Key metrics :

Advanced: How are structure-activity relationships (SAR) studied for this compound?

SAR studies involve synthesizing analogs with:

- Substituent variations : Modifying the carbazole’s chloro position or benzamide’s substituents.

- Bioassays : Testing antimicrobial (MIC values) or anticancer (IC50 in cell lines) activity.

Example : Replacing the tetrazole with isoxazole (as in ’s compound) reduces potency, highlighting the tetrazole’s critical role .

Advanced: How do hydrogen-bonding patterns affect stability and supramolecular assembly?

- Intermolecular bonds : The tetrazole N-H donates to benzamide carbonyls or solvent molecules, forming dimers or chains.

- Graph-set analysis : Classifies motifs (e.g., R2<sup>2</sup>(8) rings) to predict crystal packing .

Impact : Enhanced solubility via polar interactions or stabilization of active conformations in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.